Cas no 1880869-17-9 (1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine)

1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine, 1-[[(tetrahydro-2H-pyran-3-yl)oxy]methyl]-
- EN300-1105556
- 1880869-17-9
- 1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine
-
- Inchi: 1S/C9H15N3O2/c10-9-3-4-12(11-9)7-14-8-2-1-5-13-6-8/h3-4,8H,1-2,5-7H2,(H2,10,11)
- InChI Key: FIFNENHAGJPWRN-UHFFFAOYSA-N
- SMILES: N1(COC2CCCOC2)C=CC(N)=N1
Computed Properties
- Exact Mass: 197.116426730g/mol
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 62.3Ų
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 373.4±37.0 °C(Predicted)
- pka: 3.61±0.10(Predicted)
1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105556-5.0g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 5g |
$4349.0 | 2023-05-23 | ||
Enamine | EN300-1105556-1.0g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1105556-0.25g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1105556-0.5g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1105556-10g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1105556-0.1g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1105556-10.0g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1105556-0.05g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1105556-2.5g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1105556-1g |
1-[(oxan-3-yloxy)methyl]-1H-pyrazol-3-amine |
1880869-17-9 | 95% | 1g |
$1057.0 | 2023-10-27 |
1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine Related Literature
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
Additional information on 1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine
Introduction to 1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine (CAS No. 1880869-17-9)
1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine, a compound with the CAS registry number 1880869-17-9, is a structurally unique organic molecule that has garnered attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole core is further substituted with an oxane-derived group at the 3-position, specifically an oxan-3-yloxy methyl group, which introduces additional complexity and functional diversity to the molecule.
The synthesis of 1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine involves advanced organic synthesis techniques, including multi-component reactions and catalytic processes. Recent studies have highlighted its potential as a precursor for the development of novel pharmaceutical agents, particularly in the context of antimicrobial, anticancer, and anti-inflammatory therapies. The compound's ability to act as a scaffold for further functionalization makes it a valuable intermediate in drug discovery pipelines.
One of the most intriguing aspects of this compound is its biological activity profile. Researchers have demonstrated that 1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine exhibits potent inhibitory effects against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential as a lead compound for the development of anti-inflammatory drugs with improved efficacy and reduced side effects compared to current therapies.
In addition to its pharmacological applications, this compound has also been explored for its role in material science. The pyrazole moiety is known for its ability to form stable coordination complexes with metal ions, which can be exploited in the design of novel materials with applications in catalysis, sensing, and electronics. Recent advancements in green chemistry have also led to the investigation of this compound as a potential building block for eco-friendly materials.
The structural versatility of 1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine has made it a subject of interest in academic research. Scientists have employed various spectroscopic techniques, including NMR and IR spectroscopy, to elucidate its molecular structure and conformational properties. These studies have provided valuable insights into the compound's electronic properties and reactivity, paving the way for further exploration into its practical applications.
From a synthetic standpoint, the preparation of this compound involves a series of well-defined steps that highlight modern synthetic methodologies. The use of microwave-assisted synthesis and continuous flow reactors has enabled researchers to achieve higher yields and better purity levels compared to traditional batch processes. These advancements underscore the importance of adopting innovative synthesis techniques in contemporary organic chemistry.
Moreover, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity patterns of 1-(oxan-3-yloxy)methyl-H-pyrazol_amine. Density functional theory (DFT) calculations have been employed to predict its interaction with biological targets, providing valuable guidance for medicinal chemists in designing more effective drug candidates.
In conclusion, 1-(oxan_yl oxy methyl)_pyrazol_amine (CAS No. 1880869_7) stands out as a promising compound with diverse applications across multiple disciplines. Its unique structure, coupled with its demonstrated biological activity and synthetic versatility, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new facets of this compound's potential, it is likely to play an increasingly important role in advancing both scientific knowledge and practical innovations.
1880869-17-9 (1-(oxan-3-yloxy)methyl-1H-pyrazol-3-amine) Related Products
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 61549-49-3(9-Decenenitrile)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)




